molecular formula C21H19N3O5S B15011744 N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

Katalognummer: B15011744
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: XNXXQIRQGOQBNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a phenyl group, and a nitrobenzenesulfonamido moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Benzyl-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to affect serotonin and dopamine turnover in the brain, suggesting its potential role in modulating neurotransmitter activity . Additionally, it may interact with calcium channels and serotonin receptors, contributing to its psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-2-(N-phenyl2-nitrobenesulfonamido)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to modulate neurotransmitter activity and interact with various molecular targets sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C21H19N3O5S

Molekulargewicht

425.5 g/mol

IUPAC-Name

N-benzyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H19N3O5S/c25-21(22-15-17-9-3-1-4-10-17)16-23(18-11-5-2-6-12-18)30(28,29)20-14-8-7-13-19(20)24(26)27/h1-14H,15-16H2,(H,22,25)

InChI-Schlüssel

XNXXQIRQGOQBNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.